molecular formula K2ReI6 B1166054 2-Butene, 2-(ethylthio)-, (Z)- CAS No. 107323-23-9

2-Butene, 2-(ethylthio)-, (Z)-

Cat. No.: B1166054
CAS No.: 107323-23-9
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Description

2-Butene, 2-(ethylthio)-, (Z)- is a sulfur-containing alkene derivative with the molecular formula C₆H₁₂S and a molecular weight of 116.224 g/mol . Its IUPAC name reflects the (Z)-stereochemistry, indicating that the higher-priority groups (ethylthio and methyl) on the double-bonded carbons are on the same side . The compound’s CAS Registry Number is 107323-23-9, and its structure features an ethylthio (-S-C₂H₅) group at the second carbon of a cis-2-butene backbone .

This compound belongs to the class of thioethers (sulfides), where sulfur replaces oxygen in ether analogs. The presence of sulfur introduces distinct electronic and steric properties, influencing reactivity and physical characteristics such as boiling point and polarity.

Properties

CAS No.

107323-23-9

Molecular Formula

K2ReI6

Synonyms

2-Butene, 2-(ethylthio)-, (Z)-

Origin of Product

United States

Comparison with Similar Compounds

Butane, 2-(methylthio)-

  • Formula : C₅H₁₀S
  • Molecular Weight : 102.19 g/mol
  • CAS: Not explicitly provided, but structurally analogous.
  • Comparison :
    • The methylthio group (-S-CH₃) in this compound is smaller than the ethylthio group in the target compound, leading to reduced steric hindrance and lower molecular weight.
    • Thioethers generally exhibit lower polarity compared to oxygenated analogs (e.g., ethoxy derivatives), affecting solubility in polar solvents .

Butane, 2-ethoxy-2-methyl-

  • Formula : C₇H₁₄O
  • CAS : 919-94-8
  • Comparison :
    • Replacement of sulfur with oxygen increases polarity, raising boiling points (e.g., ethoxy derivatives typically boil ~20–30°C higher than thioethers of similar size).
    • Oxygen analogs are more susceptible to oxidation, whereas thioethers can form sulfoxides or sulfones under oxidative conditions .

Positional Isomers: 1-Butene vs. 2-Butene Derivatives

1-Butene Derivatives

  • Example : 1-Butene, 1-(ethylthio)-
  • Comparison :
    • The double bond between C1 and C2 in 1-butene derivatives shifts substituents to terminal positions, altering reactivity. For example, terminal alkenes undergo faster addition reactions (e.g., hydrohalogenation) compared to internal alkenes like 2-butene derivatives .

2-Butene Derivatives

  • Example : (Z)-2-Butene (cis-2-butene)
    • Formula : C₄H₈
    • Molecular Weight : 56.11 g/mol
    • CAS : 590-18-1
    • Boiling Point : 3.7°C (cis) vs. 0.9°C (trans) .
  • Comparison :
    • The ethylthio group in the target compound increases molecular weight by ~60 g/mol compared to unsubstituted cis-2-butene.
    • Steric effects from the ethylthio group may reduce rotational freedom around the double bond, stabilizing the (Z)-configuration .

Stereoisomers: (Z) vs. (E) Configurations

(E)-2-Butene, 2-(ethylthio)-

  • Hypothetical Structure : Ethylthio and methyl groups on opposite sides of the double bond.
  • Comparison :
    • The (E)-isomer would exhibit higher thermodynamic stability due to reduced steric strain compared to the (Z)-isomer.
    • Polarimetry or NMR coupling constants could distinguish these stereoisomers .

cis-2-Butene vs. trans-2-Butene

  • cis-2-Butene (CAS 590-18-1): Boiling point = 3.7°C.
  • trans-2-Butene (CAS 624-64-6): Boiling point = 0.9°C.
  • Comparison :
    • The cis isomer has a higher boiling point due to weaker intermolecular forces (less symmetry) compared to the trans isomer.
    • In the target compound, the bulky ethylthio group exacerbates steric differences between (Z) and (E) forms .

Functional Group Analogs: Sulfur vs. Oxygen

Property 2-Butene, 2-(ethylthio)-, (Z)- 2-Butene, 2-ethoxy-, (Z)-
Formula C₆H₁₂S C₆H₁₂O
Molecular Weight 116.22 g/mol 100.16 g/mol
Electronegativity S (2.58) O (3.44)
Boiling Point Estimated higher than cis-2-butene but lower than ethoxy analog Likely 30–50°C higher than thioether
Reactivity Forms sulfoxides; less polar Forms epoxides; more polar

Data Tables

Table 1: Physical Properties of Key Compounds

Compound Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C)
2-Butene, 2-(ethylthio)-, (Z)- C₆H₁₂S 116.22 107323-23-9 Not reported
cis-2-Butene C₄H₈ 56.11 590-18-1 3.7
Butane, 2-(methylthio)- C₅H₁₀S 102.19 N/A Not reported
Butane, 2-ethoxy-2-methyl- C₇H₁₄O 114.19 919-94-8 Not reported

Table 2: Stereochemical Comparison

Isomer Configuration Stability Key Feature
(Z)-2-Butene, 2-(ethylthio)- Cis Lower stability Steric hindrance between ethylthio and methyl groups
(E)-2-Butene, 2-(ethylthio)- Trans Higher stability Reduced steric strain

Research Findings and Gaps

  • Synthesis: No direct synthesis methods are provided in the evidence, but thioethers are typically prepared via nucleophilic substitution or addition reactions .
  • Applications: Limited data on industrial uses; analogous compounds like 2-butene derivatives are employed in polymer production (e.g., polyethylene co-monomers) .

Q & A

Q. What protocols ensure reproducibility in kinetic studies of (Z)-2-(ethylthio)-2-butene isomerization?

  • Guidelines : Monitor reaction progress via GC-MS or 1^1H NMR. Quench samples at timed intervals and use Arrhenius plots to derive activation parameters. Control oxygen/moisture to prevent side reactions .

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